![molecular formula C10H18O4 B1438381 Dimethyl (1-ethylpropyl)malonate CAS No. 39520-19-9](/img/structure/B1438381.png)
Dimethyl (1-ethylpropyl)malonate
Overview
Description
Dimethyl (1-ethylpropyl)malonate is a chemical compound with the CAS Number: 39520-19-9 and a molecular weight of 202.25 . It has a linear formula of C10 H14 O4 .
Molecular Structure Analysis
The molecular structure of Dimethyl (1-ethylpropyl)malonate is represented by the linear formula C10 H14 O4 .
Chemical Reactions Analysis
Dimethyl malonate, a similar compound, is known to react with α,β-acetylenic aldehydes and cyclic secondary amines (pyrrolidine, piperidine, morpholine, and piperazine) under mild conditions to afford dimethyl 2-(3-aminoprop-2-en-1-ylidene)malonates in 50–91% yields .
Scientific Research Applications
Catalytic Hydrogenation to 1,3-Propanediol Dimethyl malonate, a precursor for 1,3-propanediol production, is hydrogenated in the vapor phase over a Cu/SiO2 catalyst. This route is an alternative for producing 1,3-propanediol, a key monomer in polytrimethylene-terephthalate manufacture. The process involves sequential hydrogenation, starting with dimethyl malonate to form methyl 3-hydroxypropionate, which can further convert to 1,3-propanediol or methyl propionate. This study provides insights into the catalytic networks and active species, guiding future catalyst design for CO bond hydrogenation in dimethyl malonate (Zheng et al., 2017).
Molecular Structure of Novel Derivatives Research on dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate explores its synthesis and molecular structure. NMR, single crystal X-ray diffraction, and ab initio calculations revealed structural characteristics, including the pyrazole and phenyl rings' orientation and monohydration by NH⋯OH2 hydrogen bonding. This study contributes to the understanding of malonate derivatives' molecular architecture and potential applications in chemical synthesis and drug development (Jiménez-Cruz et al., 2003).
Anodic Cyclization for Novel Compounds Anodic cyclization of dimethyl 2-(3-oxo-3-arylpropyl)malonates to form dimethyl 2-aroylcyclopropane-1,1-dicarboxylates showcases a method for generating cyclized products. This electrooxidation process, conducted in methanol with potassium iodide and a base or neutral salt, highlights an innovative pathway for synthesizing cyclic malonate derivatives under mild conditions. It emphasizes the role of iodide ions as electron carriers in the reaction, presenting a novel approach to synthesizing complex structures from malonate esters (Okimoto et al., 2013).
Chemoselective O-Methylation Method A chemoselective method for O-methylating carboxylic acids using dimethyl malonate offers a practical approach to forming methyl ester products. This method, notable for its high yields, excellent chemoselectivity, and absence of strong base additives, presents an efficient and low-toxicity alternative for methyl ester synthesis. The proposed mechanism involves potassium bromide, providing a safer and more accessible option for chemical synthesis processes (Mao et al., 2015).
Future Directions
Malonate esters are important synthons that can be transformed into a variety of building blocks in organic syntheses . They have potential applications in the synthesis of fine chemicals, drugs, plasticizers, food preservatives, pharmaceuticals, and cosmetics . Therefore, the future directions of Dimethyl (1-ethylpropyl)malonate could involve its use in these areas.
properties
IUPAC Name |
dimethyl 2-pentan-3-ylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-7(6-2)8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJTVXUTWGDTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654738 | |
Record name | Dimethyl (pentan-3-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (1-ethylpropyl)malonate | |
CAS RN |
39520-19-9 | |
Record name | Dimethyl (pentan-3-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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